6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine
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Overview
Description
6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine is a chemical compound with the molecular formula C13H12ClIN2O and a molecular weight of 374.60465 g/mol . This compound is of interest due to its unique structure, which includes a pyridine ring substituted with chlorine and iodine atoms, as well as a methoxybenzylamine group.
Preparation Methods
The synthesis of 6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in the synthesis of this compound.
Scientific Research Applications
6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
6-Chloro-4-iodo-N-(4-methoxybenzyl)pyridin-2-amine can be compared to other similar compounds, such as:
6-Chloro-4-iodo-N-methylpyridin-3-amine: Similar structure but with a different substituent on the nitrogen atom.
Imidazopyridines: These compounds have a fused bicyclic structure and are recognized for their wide range of applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and iodine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H12ClIN2O |
---|---|
Molecular Weight |
374.60 g/mol |
IUPAC Name |
6-chloro-4-iodo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C13H12ClIN2O/c1-18-11-4-2-9(3-5-11)8-16-13-7-10(15)6-12(14)17-13/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
XYNGUZAZRYZFOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)I)Cl |
Origin of Product |
United States |
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